molecular formula C22H27N5O4 B1684001 PF-04691502 CAS No. 1013101-36-4

PF-04691502

カタログ番号 B1684001
CAS番号: 1013101-36-4
分子量: 425.5 g/mol
InChIキー: XDLYKKIQACFMJG-WKILWMFISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-04691502 is a potent dual mTOR/PI3K inhibitor . It has been developed by Pfizer for Kinase Phosphatase Biology research . It has shown antitumor activity in several non-small cell lung cancer (NSCLC) xenografts and ovarian cancer cell lines .


Molecular Structure Analysis

PF-04691502 has the molecular formula C22H27N5O4 . The structure of PF-04691502 is reported in various sources .


Chemical Reactions Analysis

PF-04691502 has shown to inhibit cell proliferation with IC50 values ranging from 0.12 to 0.55 µM . It has also been observed to decrease the phosphorylation of Akt and S6 ribosomal protein, confirming the mechanism of action of a PI3K/mTOR inhibitor .


Physical And Chemical Properties Analysis

PF-04691502 has a molecular weight of 425.48 . It is a white to yellow to light brown powder . It is soluble in DMSO at 2 mg/mL when warmed .

科学的研究の応用

Inhibition of Key Signaling Proteins

PF-04691502 has been found to inhibit key signaling proteins in the PI3K pathway, which is frequently deregulated in human cancer and contributes to resistance to antitumor therapies . It reduces phosphorylation of AKT T308 and AKT S473 and inhibits cell proliferation .

Induction of Cell Cycle Arrest

PF-04691502 has been observed to induce cell cycle G1 arrest, concomitant with upregulation of p27 Kip1 and reduction of Rb .

Radiosensitizer for Gastroenteropancreatic Neuroendocrine Tumors

PF-04691502 has been studied as a schedule-dependent radiosensitizer for gastroenteropancreatic neuroendocrine tumors . It has been found to enhance cytotoxicity by promoting the radiosensitivity of NET cells when administered in a schedule-dependent manner combined with radiotherapy .

Inhibition of Cellular Aging

Research has indicated that PF-04691502 can act as a senolytic to regulate cellular aging . It has been found to specifically eliminate aging cells, reduce the expression levels of key aging markers such as SA-β-Gal, aging-related secretory phenotype (SASP), and p16 INK4a, and inhibit the phosphorylation of S6K and AKT, leading to apoptosis of aging cells .

Regulation of PI3K/AKT and mTOR Signaling Pathways

PF-04691502 is a dual inhibitor of PI3K/AKT and mTOR signaling pathways . These pathways play a central role in regulating cell growth, proliferation, survival, angiogenesis, metabolism, and motility . Inhibition of these pathways can have significant implications in the treatment of various diseases, including cancer .

Safety And Hazards

PF-04691502 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

将来の方向性

PF-04691502 has shown promising results in preclinical studies and has entered phase I clinical trials . It has demonstrated broad antitumor activity and is considered a novel therapeutic strategy in aggressive B-cell NHL . Furthermore, research suggests that PF-04691502 could be used in combination with other treatments, such as VEGF siRNA, for enhanced anticancer effects .

特性

IUPAC Name

2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-13-17-11-18(14-3-8-19(30-2)24-12-14)21(29)27(20(17)26-22(23)25-13)15-4-6-16(7-5-15)31-10-9-28/h3,8,11-12,15-16,28H,4-7,9-10H2,1-2H3,(H2,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLYKKIQACFMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)OCCO)C4=CN=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026004
Record name 2-Amino-8-(trans-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxy-3-pyridinyl)-4-methyl-pyrido(2,3-d)pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-04691502

CAS RN

1013101-36-4
Record name PF 04691502
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013101364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04691502
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Amino-8-(trans-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxy-3-pyridinyl)-4-methyl-pyrido(2,3-d)pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04691502
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W39NS61KI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-04691502
Reactant of Route 2
Reactant of Route 2
PF-04691502
Reactant of Route 3
Reactant of Route 3
PF-04691502
Reactant of Route 4
Reactant of Route 4
PF-04691502
Reactant of Route 5
Reactant of Route 5
PF-04691502
Reactant of Route 6
PF-04691502

Q & A

Q1: What is the primary target of PF-04691502?

A1: PF-04691502 is a dual inhibitor, targeting both PI3K and mTOR kinases. [, , , , ] It acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of these kinases, thereby preventing their activity. []

Q2: How does PF-04691502 affect downstream signaling pathways?

A2: By inhibiting PI3K and mTOR, PF-04691502 effectively blocks downstream signaling through the PI3K/Akt/mTOR pathway. [, , , , , , ] This leads to the inhibition of key downstream effectors such as Akt, S6 ribosomal protein, and 4E-binding protein 1 (4E-BP1). [, , , ] Consequently, critical cellular processes like protein synthesis, cell survival, proliferation, and motility are disrupted. [, , , ]

Q3: Does PF-04691502 induce an mTORC2 feedback loop like other PI3K inhibitors?

A3: Unlike some PI3K inhibitors, PF-04691502 does not induce a positive feedback loop through mTOR complex 2 (mTORC2), which would reactivate pro-survival signaling. []

Q4: How does PF-04691502 affect apoptosis?

A4: PF-04691502 induces apoptosis in various cancer cell lines, including those derived from chronic lymphocytic leukemia (CLL), bladder cancer, gastric cancer, and neuroendocrine tumors (NETs). [, , , , ] This apoptosis is associated with the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP). [, ] In CLL cells, PF-04691502 induces the expression of pro-apoptotic proteins Noxa and Puma. []

Q5: How does PF-04691502 affect tumor microenvironment signaling?

A5: In CLL, PF-04691502 has been shown to inhibit both anti-immunoglobulin M-induced signaling and to overcome stroma-induced survival signals and migratory stimuli from CXCL12. []

Q6: What are the key structural features of PF-04691502 that contribute to its activity and selectivity?

A6: PF-04691502 is a 4-methyl-pyrido-pyrimidine derivative. [] The aminopyrimidine moiety forms two hydrogen bonds to the kinase backbone, while the aromatic moiety at the 6-position binds in a hydrophobic pocket. [] The 4-methyl group on the pyrido-pyrimidine core confers excellent kinase selectivity. [] Optimization efforts have focused on introducing polar groups to the 8N side chain to enhance metabolic stability and solubility. []

Q7: How have modifications to the structure of PF-04691502 affected its activity?

A7: Structure-activity relationship (SAR) studies have shown that maintaining a small N-R group at the 2-position and an aromatic moiety at the 6-position is crucial for potency and selectivity. [] Introducing polar groups at the 8N side chain improves metabolic stability and solubility without compromising activity. []

Q8: What in vitro models have been used to study PF-04691502?

A8: PF-04691502 has been extensively studied in a wide range of in vitro models, including cell lines derived from various cancers like ovarian cancer, glioblastoma, B-cell non-Hodgkin lymphoma, bladder cancer, neuroendocrine tumors, gastric cancer, breast cancer, head and neck squamous cell carcinoma, and acute myeloid leukemia. [, , , , , , , , , , , , , , , , , ] It has also been studied in patient-derived tumor spheroids, primary cell cultures, and cell lines with specific genetic alterations such as KRAS mutations and PTEN deletions. [, , , , , ]

Q9: What in vivo models have been used to evaluate the efficacy of PF-04691502?

A9: Several in vivo models have been employed to assess the efficacy of PF-04691502. These include xenograft models of ovarian cancer, glioblastoma, B-cell non-Hodgkin lymphoma, and head and neck squamous cell carcinoma, as well as a genetically engineered mouse model of ovarian cancer driven by KRAS activation and PTEN deletion. [, , , , , , , ] Furthermore, a syngeneic mouse xenograft model was used to study the combination of PF-04691502 with alisertib and anti-PD-L1 therapy in peripheral T-cell lymphoma. []

Q10: What are the key findings from in vivo studies of PF-04691502?

A10: In vivo studies have demonstrated that PF-04691502 can significantly inhibit tumor growth in various xenograft models. [, , , , , , , ] It has also shown to prolong survival in a mouse model of ovarian cancer. [] Additionally, PF-04691502 effectively inhibits PI3K/mTOR signaling in vivo, as evidenced by the reduction of phosphorylated Akt and S6 ribosomal protein in tumor tissues. [, , , ] In a syngeneic PTCL mouse model, the combination of PF-04691502 with alisertib, anti-PD-L1 therapy, and vincristine resulted in complete tumor growth inhibition. []

Q11: Has PF-04691502 been evaluated in clinical trials?

A11: Yes, PF-04691502 has entered Phase I clinical trials for various cancer types. [, , , ] These trials primarily focus on safety and tolerability, but also aim to investigate preliminary efficacy.

Q12: What imaging techniques have been used to monitor the response to PF-04691502 in preclinical studies?

A12: FDG-PET imaging and small-animal ultrasound have been utilized to monitor the therapeutic response to PF-04691502 in preclinical models of ovarian cancer. [, ] FDG-PET imaging revealed that PF-04691502 dramatically reduced glucose metabolism, suggesting its potential as an imaging biomarker of target inhibition. []

Q13: Are there any known mechanisms of resistance to PF-04691502?

A13: One mechanism of acquired resistance to PF-04691502 in KRAS-mutant colorectal cancer models involves increased signaling by the epidermal growth factor receptor (EGFR) and related ERBB family members. [] This increased EGFR expression is induced by PF-04691502 through the release of PI3K pathway-mediated inhibition of the transcription factor FOXO3a. []

Q14: Can combination therapy overcome resistance to PF-04691502?

A14: Studies have shown that combining PF-04691502 with MEK inhibitors can overcome resistance and induce tumor regression in a KRAS-mutant, PTEN-deficient mouse model of ovarian cancer. [] Similarly, combining PF-04691502 with EGFR inhibitors can restore sensitivity in drug-resistant KRAS-mutant colorectal cancer cells. [] Combining PF-04691502 with alisertib and anti-PD-L1 therapy also shows significant antitumor effects in a syngeneic PTCL mouse model. []

Q15: What biomarkers have been investigated to predict efficacy or monitor treatment response to PF-04691502?

A15: Several biomarkers have been explored in preclinical studies to assess response to PF-04691502. These include:

  • Phosphorylation status of key downstream effectors: Phosphorylated Akt (S473 and T308), phosphorylated S6 ribosomal protein (S240/244), and phosphorylated 4E-BP1 (T37/46) have been extensively used as pharmacodynamic markers of PI3K/mTOR pathway inhibition. [, , , , , , , , ]
  • FDG-PET imaging: The reduction in glucose metabolism, as measured by FDG-PET imaging, has been suggested as a potential imaging biomarker for target inhibition by PF-04691502. [, ]
  • Gene expression signatures: In KRAS-mutant CRC models, PF-04691502 treatment induced a stem cell-like gene expression signature, which was also observed in KRAS-mutant patient-derived xenografts. [] This suggests that such gene expression profiles could potentially serve as a biomarker for drug-induced resistance.
  • PD-L1 expression: In peripheral T-cell lymphoma, PD-L1 expression has been linked to uncontrolled proliferation and resistance to therapy. Combination treatment with alisertib, PI3K inhibitors, and vincristine significantly reduced PD-L1 expression and enhanced apoptosis. []
  • Genetic alterations: PIK3CA mutations have been investigated as potential predictors of response to PF-04691502 in colorectal cancer and other tumor types. [, ] Similarly, PTEN loss and KRAS mutations have been associated with sensitivity to PF-04691502 in preclinical models. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。